molecular formula C13H12O2 B2533869 Methyl 1-methyl-2-naphthoate CAS No. 73721-17-2

Methyl 1-methyl-2-naphthoate

Cat. No.: B2533869
CAS No.: 73721-17-2
M. Wt: 200.237
InChI Key: RJCOLHYGLMOBPX-UHFFFAOYSA-N
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Description

Methyl 1-methyl-2-naphthoate is a useful research compound. Its molecular formula is C13H12O2 and its molecular weight is 200.237. The purity is usually 95%.
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Properties

IUPAC Name

methyl 1-methylnaphthalene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2/c1-9-11-6-4-3-5-10(11)7-8-12(9)13(14)15-2/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJCOLHYGLMOBPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=CC=CC=C12)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73721-17-2
Record name methyl 1-methylnaphthalene-2-carboxylate
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Contextualization Within Naphthalene Chemistry

Naphthalene (B1677914), with its chemical formula C₁₀H₈, is an aromatic hydrocarbon characterized by a fused-ring system of two benzene (B151609) rings. vedantu.comijrpr.com This structure results in a planar molecule with delocalized pi electrons, granting it aromatic stability and reactivity towards electrophilic substitution reactions. ijrpr.com Naphthalene is a white, crystalline solid that can be derived from coal tar or crude oil. orst.edubritannica.com It serves as a fundamental raw material for the production of a wide array of chemicals, including dyes, resins, and plastics. orst.edubritannica.com

The chemistry of naphthalene is rich and varied, allowing for the synthesis of numerous derivatives. Naphthoic acids are a key class of these derivatives, where a carboxyl group is attached to the naphthalene ring system. Esterification of naphthoic acids with alcohols, such as methanol, yields naphthoate esters. Methyl naphthoates, therefore, are esters of naphthoic acid and methanol. The position of the methyl ester group on the naphthalene ring, as well as other substituents, significantly influences the compound's chemical and physical properties.

Significance of Methylated Naphthoate Esters in Organic Synthesis and Medicinal Chemistry

Methylated naphthoate esters are of particular interest in the fields of organic synthesis and medicinal chemistry due to their potential as intermediates and their inherent biological activities.

In organic synthesis , the ester and methyl groups on the naphthalene (B1677914) scaffold can direct further chemical transformations, allowing for the construction of more complex molecules. For instance, reductive methylation of naphthoic esters has been explored as a method to introduce geminal methyl-methoxycarbonyl substituents onto the naphthalene nucleus. electronicsandbooks.com The resulting products can then be utilized in the synthesis of other complex structures, such as bridged-ring dienones. electronicsandbooks.com Furthermore, the development of novel synthetic routes to access naphthoic acid derivatives, including their methyl esters, is an active area of research, with methods like Lewis-acid-mediated rearrangements of oxabenzonorbornadienes being reported. acs.org

In medicinal chemistry , naphthoic acid derivatives and their esters have shown a range of biological activities. For example, some naphthoquinone esters have demonstrated significant cytotoxicities against various cancer cell lines. acs.orgelsevierpure.com Studies have indicated that the presence and position of substituents, such as methyl groups, can influence this cytotoxicity. acs.orgelsevierpure.com Additionally, certain methyl 2-naphthoate (B1225688) derivatives isolated from natural sources have been investigated for their anti-inflammatory properties. researchgate.net One specific compound, methyl-1-hydroxy-2-naphthoate (MHNA), has been shown to inhibit the inflammatory response in macrophages by suppressing key signaling pathways. nih.gov The structural backbone of 1-hydroxynaphthalene-2-carboxylic acid and its esters is considered a central scaffold in some medicinal chemistry programs. acs.org

Overview of Prior Research on Naphthoic Acid Derivatives and Methyl Naphthoates

Research into naphthoic acid derivatives and their methyl esters has spanned various aspects of chemistry and pharmacology.

Early research focused on the fundamental reactions of these compounds, such as the nitration of methyl α-naphthoate. acs.org Spectroscopic studies have been conducted to understand the electronic absorption and fluorescence properties of naphthoic acids and their esters, revealing insights into intermolecular hydrogen bonding and steric effects. tandfonline.com Photocycloaddition reactions of methyl naphthoates have also been investigated, detailing the formation of various adducts. researchgate.net

More recent research has delved into the synthesis and biological evaluation of these compounds. Efficient synthetic methods for preparing methyl-1-hydroxy-2-naphthoate derivatives have been developed, highlighting their importance as scaffolds for medicinal chemistry. acs.org The anti-inflammatory effects of methyl-1-hydroxy-2-naphthoate have been a subject of detailed investigation, elucidating its mechanism of action. nih.gov Furthermore, the synthesis of novel naphthoquinone esters from naphthoic acids has led to the discovery of compounds with potent anticancer activity. acs.orgelsevierpure.com The influence of the ester group on the hydrolytic stability of these compounds has also been a topic of study. nih.gov

The table below provides a summary of some researched methyl naphthoate derivatives and their areas of investigation.

Compound NameArea of ResearchKey Findings
Methyl 1-naphthoatePhotocycloaddition, Nitration, HydrolysisFormation of exo-[4+4] and syn-[2+2] adducts in photocycloaddition. researchgate.net Studied for its nitration products. acs.org Its hydrolysis kinetics have been investigated. acs.org
Methyl 2-naphthoate (B1225688)Organic Synthesis, Biological ActivityUsed in the synthesis of other organic compounds. orgsyn.org Some derivatives show anti-inflammatory activity. researchgate.net
Methyl 1-hydroxy-2-naphthoateMedicinal ChemistryExhibits anti-inflammatory properties by suppressing NF-κB and MAPK pathways. nih.gov
Methyl 6-hydroxy-2-naphthoateOrganic SynthesisSynthesized from 6-hydroxy-2-naphthoic acid. prepchem.com
Methyl 3-methoxy-2-naphthoateOrganic SynthesisUsed as a starting material in the synthesis of other naphthoate derivatives. orgsyn.org
Methyl 6-methoxy-1-naphthoateOrganic SynthesisAn intermediate in the synthesis of other compounds. google.com
Methyl 6-Formyl-1-methyl-2-naphthoateChemical SynthesisListed as a chemical product. accelachem.com

An in-depth exploration of the synthetic pathways and chemical reactivity of Methyl 1-methyl-2-naphthoate and its structural analogs reveals a variety of sophisticated chemical strategies. These methods are crucial for the creation of complex molecular architectures derived from the naphthalene (B1677914) scaffold. The following article details the primary methodologies for the synthesis of these esters and the subsequent functionalization of their aromatic core and ester groups.

Advanced Spectroscopic and Computational Investigations of Methyl 1 Methyl 2 Naphthoate Derivatives

Quantum Chemical and Density Functional Theory (DFT) Studies

Quantum chemical calculations and Density Functional Theory (DFT) have become indispensable tools for understanding the fundamental properties of naphthoate derivatives at the molecular level. These computational methods offer a detailed picture of the molecule's structure, stability, and electronic characteristics, which are often challenging to probe experimentally.

Conformational Analysis and Stability Investigations

The three-dimensional structure of methyl 1-methyl-2-naphthoate is characterized by the rotational freedom of the methoxycarbonyl group relative to the rigid naphthalene (B1677914) ring. In a related compound, methyl 1-bromo-2-naphthoate, crystallographic data reveals that the methoxycarbonyl group is significantly twisted with respect to the naphthalene ring system, exhibiting a dihedral angle of 29.8(3)°. nih.gov This twisting is a result of steric hindrance between the substituent at the 1-position and the ester group. A similar conformational preference is expected for this compound, where the methyl group at the 1-position would sterically interact with the methoxycarbonyl group at the 2-position, forcing it out of the plane of the naphthalene ring.

Computational studies using DFT can precisely map the potential energy surface associated with the rotation of the C(2)-C(ester) bond. These calculations typically identify one or more stable conformers and the transition states that separate them, providing quantitative data on their relative energies and rotational barriers.

Table 1: Calculated Conformational Data for a Substituted Methyl 2-Naphthoate (B1225688)

Parameter Value Reference
Dihedral Angle (C1-C2-C=O) 29.8(3)° nih.gov
Method X-ray Diffraction nih.gov

Note: Data for Methyl 1-bromo-2-naphthoate, used as a structural analogue.

Excited State Dynamics and Photophysical Mechanisms

The photophysical behavior of naphthoate derivatives is governed by the dynamics of their electronically excited states. Upon absorption of ultraviolet (UV) radiation, these molecules can undergo several competing relaxation processes. nih.gov Theoretical studies on related aromatic esters like methyl salicylate (B1505791) show that processes such as excited-state intramolecular proton transfer (ESIPT), intersystem crossing (ISC) to triplet states, and internal conversion are key deactivation pathways. nih.govresearchgate.net

For this compound, computational models can predict the energies of the lowest singlet (S₁) and triplet (T₁) excited states. The nature of these states (e.g., ¹ππ* or ¹nπ*) and the presence of accessible conical intersections between potential energy surfaces are critical in determining the molecule's fluorescence quantum yield and photochemical reactivity. nih.gov For instance, studies on 2-naphthoic acid have shown that the S₁ state is strongly antiaromatic, which influences its acidity and excited-state behavior. nih.gov The methyl substitution in this compound is expected to further modulate these properties.

Electronic Structure Calculations

DFT calculations provide detailed information about the electronic structure of this compound. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are readily obtained. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and electronic excitation properties.

The distribution of electron density and the molecular electrostatic potential can also be mapped, revealing the electron-rich and electron-poor regions of the molecule. This information is vital for predicting sites susceptible to electrophilic or nucleophilic attack and for understanding intermolecular interactions. In naphthylmethyl radicals, for example, ab initio calculations have been used to assign observed electronic transitions. researchgate.net

Table 2: Representative Electronic Properties from DFT Calculations

Property Description Significance
HOMO Energy Energy of the highest occupied molecular orbital Relates to the ability to donate an electron
LUMO Energy Energy of the lowest unoccupied molecular orbital Relates to the ability to accept an electron
HOMO-LUMO Gap Energy difference between HOMO and LUMO Correlates with chemical reactivity and electronic transitions
Molecular Electrostatic Potential 3D map of charge distribution Identifies sites for non-covalent interactions and chemical reactions

Note: This table represents typical outputs from electronic structure calculations for aromatic esters.

Non-Covalent Interactions, including π-Stacking and Hydrogen Bonding

Non-covalent interactions play a crucial role in the crystal packing and supramolecular assembly of aromatic molecules. mdpi.com In the solid state, the planar naphthalene core of this compound derivatives facilitates π-π stacking interactions. Crystal structure analysis of methyl 1-bromo-2-naphthoate shows an overlapped arrangement between parallel naphthalene rings of adjacent molecules, with a face-to-face distance of 3.590(9) Å, indicative of significant π-π stacking. nih.gov Similar interactions are expected to dominate the solid-state structure of this compound.

While the ester group can act as a hydrogen bond acceptor, the absence of strong hydrogen bond donors in the molecule itself means that such interactions would primarily occur with solvent molecules or other co-formers. mdpi.com Computational studies can quantify the strength of these various non-covalent interactions, helping to rationalize observed crystal packing and predict the formation of cocrystals. frontiersin.org Studies on the 1-naphthol (B170400) dimer have shown a surprising preference for π-stacking over hydrogen bonding, a finding that highlights the importance of dispersion forces in naphthalene systems. nih.gov

Application of Advanced NMR Spectroscopy for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for unambiguous structure determination and for probing the mechanisms of chemical reactions in solution. researchgate.net Standard ¹H and ¹³C NMR spectra provide a fingerprint of the molecule, confirming the connectivity of atoms. For methyl 2-naphthoate, the proton NMR signals are well-resolved, allowing for the assignment of each proton on the naphthalene ring and the methyl ester group. rsc.org

Advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC), can be used to establish detailed structural connectivity, which is particularly useful for complex derivatives. Furthermore, in-situ NMR monitoring allows for the real-time tracking of reactants, intermediates, and products, providing invaluable kinetic and mechanistic data for reactions involving this compound. researchgate.net Techniques like Diffusion-Ordered Spectroscopy (DOSY) can be employed to study intermolecular interactions and the formation of aggregates in solution.

Mass Spectrometry for Metabolite Identification and Reaction Product Analysis

Mass spectrometry (MS) is a highly sensitive analytical technique used for determining the molecular weight and structure of molecules. nih.gov When coupled with chromatographic separation techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), it becomes a cornerstone for the analysis of complex mixtures, including reaction products and biological metabolites. researchgate.net

For this compound, the molecular ion peak in the mass spectrum confirms its elemental composition. Tandem mass spectrometry (MS/MS) is particularly useful for structural elucidation. nih.gov In this technique, the molecular ion is isolated, fragmented through collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation pattern provides a wealth of structural information. Studies on methyl naphthoate isomers have demonstrated that CID MS/MS spectra of their metal cation complexes can be used for their differentiation based on the relative abundances of fragment ions. jocpr.com This approach is directly applicable to the analysis of this compound and its reaction products or metabolites, allowing for the confident identification of isomers that may be difficult to distinguish by other means. nih.gov

Table 3: Compound Names Mentioned

Compound Name
This compound
Methyl 1-bromo-2-naphthoate
Methyl salicylate
2-Naphthoic acid
1-Naphthol

Biological Activities and Medicinal Chemistry Research of Naphthoate Esters

Anti-inflammatory Properties and Mechanism of Action

There is no specific information available in the reviewed literature concerning the anti-inflammatory properties of Methyl 1-methyl-2-naphthoate.

Modulation of Inflammatory Mediators (e.g., Nitric Oxide, Cytokines)

No studies were identified that investigated the effect of this compound on the production or modulation of inflammatory mediators such as nitric oxide or various cytokines.

Anticancer and Cytotoxic Activities

Precursor Role in Antitumor Agent Synthesis

No literature was found that describes the use of this compound as a precursor in the synthesis of any known antitumor agents.

Interaction with Biological Targets (e.g., DNA)

There are no available studies that have examined the interaction of this compound with biological targets such as DNA.

Antimicrobial Effects

Fluorochem, a chemical supplier, categorizes "this compound" under their "Antimicrobials" section. fluorochem.co.uk However, this classification is not supported by any publicly available research studies, data, or detailed findings regarding its spectrum of activity or mechanism of antimicrobial action.

Structure-Activity Relationship (SAR) Studies for Pharmacological Potencyresearchgate.net

The pharmacological potency of naphthoate esters is intrinsically linked to their chemical structure. Structure-activity relationship (SAR) studies have been instrumental in elucidating the molecular features that govern the interaction of these compounds with their biological targets. These investigations systematically modify the chemical scaffold of the naphthoate ester and assess the resulting impact on its activity, providing a roadmap for the design of more potent and selective agents.

N-Methyl-D-Aspartate Receptor (NMDAR) Modulationresearchgate.net

Research into the derivatives of 2-naphthoic acid has identified this scaffold as a key pharmacophore for the allosteric modulation of N-Methyl-D-Aspartate Receptors (NMDARs). NMDARs are critical ionotropic glutamate (B1630785) receptors involved in synaptic plasticity and neurotransmission throughout the central nervous system. Their over-activation is implicated in numerous neurological conditions, making NMDAR antagonists a significant area of interest.

SAR studies on a series of 2-naphthoic acid derivatives have revealed discrete structural requirements for their inhibitory activity at the four primary GluN1/GluN2(A-D) NMDA receptor subtypes. The parent compound, 2-naphthoic acid, demonstrates low intrinsic activity. However, specific substitutions on the naphthalene (B1677914) ring system dramatically influence both potency and subtype selectivity.

Key findings from these SAR studies indicate that substitutions at the 3-position of the 2-naphthoic acid core are crucial for enhancing inhibitory activity. The addition of a 3-hydroxy group, in particular, has been shown to increase the inhibitory effects at GluN1/GluN2C and GluN1/GluN2D receptor subtypes. Further modifications, such as the introduction of halogens and phenyl groups to the 2-hydroxy-3-naphthoic acid structure, can lead to compounds with significantly increased potency.

Conversely, eliminating the hydroxyl group from certain potent, non-selective inhibitors can shift the compound's preference, leading to an increase in selectivity for the GluN1/GluN2A subtype. Furthermore, the presence of a 6-phenyl substitution has been observed to result in compounds that are less able to fully inhibit responses at GluN1/GluN2A, GluN1/GluN2B, and GluN1/GluN2C receptors. This partial antagonism may be beneficial in therapeutic contexts, potentially reducing adverse effects associated with excessive NMDAR blockade. These allosteric modulators operate through a novel mechanism of action, distinct from the N-terminal domain.

Some 2-naphthoic acid derivatives have also been identified as positive allosteric modulators (PAMs), enhancing NMDAR signaling. This dual potential for both positive and negative modulation underscores the versatility of the 2-naphthoic acid scaffold in developing agents for a range of neuropsychiatric and neurological disorders.

ScaffoldSubstitution PositionSubstituentEffect on NMDAR ActivityReceptor Subtype Selectivity
2-Naphthoic Acid-None (Parent Compound)Low inhibitory activityLow activity at GluN2A, lower at others
2-Naphthoic Acid3Amino (-NH2)Increased inhibitionIncreased activity at GluN2C/GluN2D
2-Naphthoic Acid3Hydroxy (-OH)Significantly increased inhibitionIncreased activity at GluN2C/GluN2D
2-Hydroxy-3-Naphthoic AcidVariousHalogen and Phenyl groupsPotent inhibitionCan be non-selective
1-Bromo-6-phenylnaphthalene-3-carboxylic acid derivative2Elimination of Hydroxy groupIncreased selectivityIncreased selectivity for GluN2A
2-Hydroxy-3-Naphthoic Acid6PhenylPartial/Incomplete inhibitionReduced maximal inhibition at GluN2A/B/C

Natural Product Derivation and Analog Synthesis

The core structure of this compound is based on 2-naphthoic acid. Unlike many complex pharmaceutical scaffolds, 2-naphthoic acid is not typically considered a naturally occurring metabolite. It has been identified in the human exposome, which encompasses all environmental and occupational exposures of an individual, suggesting its presence is due to external sources rather than endogenous biological processes.

The synthesis of 2-naphthoic acid and its derivatives, therefore, relies on chemical synthesis rather than extraction from natural sources. Various synthetic routes have been established for the production of the 2-naphthoic acid core, which can then be further modified to produce a diverse range of analogs for medicinal chemistry research.

Common synthetic strategies to produce the 2-naphthoic acid scaffold include:

Carboxylation of Naphthalene Derivatives: One established method involves the carboxylation of 1-chloronaphthalene.

Oxidation of Alkylnaphthalenes: A prevalent industrial method is the oxidation of 2-methylnaphthalene. This process often employs transition metal catalysts, such as cobalt or manganese salts, in the presence of a bromide source to facilitate the conversion of the methyl group to a carboxylic acid.

Multi-step Synthesis from Naphthalene: More elaborate methods can produce specific derivatives, such as 6-hydroxy-2-naphthoic acid, starting from naphthalene. This can involve steps such as sulfonation, followed by alkali fusion to introduce a hydroxyl group, and finally, a carboxylation reaction (like the Kolbe-Schmitt reaction) to introduce the carboxylic acid moiety.

Once the 2-naphthoic acid nucleus is synthesized, a wide array of analogs can be generated through standard organic chemistry transformations. Esterification of the carboxylic acid group, as seen in this compound, is a straightforward reaction. Further modifications, such as halogenation, nitration, amination, and cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings), can be employed to introduce the diverse substituents required for detailed SAR studies, such as those performed for NMDAR modulators.

Environmental and Bioremediation Studies of Methylated Naphthalene Carboxylic Acids

Microbial Degradation Pathways of Alkylated Naphthalenes

The microbial breakdown of alkylated naphthalenes, which are precursors to methylated naphthalene (B1677914) carboxylic acids, has been extensively studied. Microorganisms have evolved diverse catabolic pathways to utilize these compounds as sources of carbon and energy under both aerobic and anaerobic conditions.

Aerobic Degradation: Methyl Hydroxylation vs. Ring Dioxygenation

Under aerobic conditions, bacteria initiate the degradation of methylnaphthalenes through two primary oxidative strategies: hydroxylation of the methyl group or dioxygenation of the aromatic ring. ethz.chfrontiersin.org

Methyl Hydroxylation: This pathway involves the oxidation of the methyl group. For instance, in the degradation of 1-methylnaphthalene and 2-methylnaphthalene by Pseudomonas putida CSV86, the methyl group is hydroxylated to form a hydroxymethylnaphthalene. frontiersin.org This alcohol is then further oxidized to the corresponding naphthoic acid (1-naphthoic acid or 2-naphthoic acid). ethz.chfrontiersin.org This pathway is often considered a "detoxification pathway" as the resulting naphthoic acids can sometimes be dead-end products that the organism cannot further metabolize. frontiersin.org Studies using naphthalene dioxygenase (NDO) from Pseudomonas sp. have shown that benzylic monooxygenation of methyl groups is a strongly predominant reaction over aromatic ring dioxygenation for various methyl-substituted aromatic compounds. nih.govresearchgate.net The NDO enzyme converts methyl-substituted naphthalenes into benzylic alcohols, which are subsequently transformed into the corresponding carboxylic acids by dehydrogenases. nih.govresearchgate.net

Ring Dioxygenation: Alternatively, degradation can begin with the enzymatic incorporation of both atoms of molecular oxygen into one of the aromatic rings, a reaction catalyzed by a naphthalene dioxygenase. ethz.chresearchgate.net For 1-methylnaphthalene, this ring-hydroxylation occurs on the unsubstituted ring to yield cis-1,2-dihydroxy-1,2-dihydro-8-methylnaphthalene. frontiersin.org This intermediate is then further oxidized, leading to ring cleavage and the formation of metabolites like methylsalicylate and methylcatechol, which are channeled into central metabolic pathways. ethz.chfrontiersin.org

The prevalence of one pathway over the other depends on the specific microbial strain and the substitution pattern of the naphthalene compound. However, for many methyl-substituted aromatics, methyl group monooxygenation is the favored initial step. nih.govresearchgate.net

Table 1: Aerobic Degradation Pathways of Methylnaphthalenes

Initial AttackKey EnzymeInitial ProductSubsequent MetabolitesReference
Methyl HydroxylationMonooxygenase / Naphthalene DioxygenaseHydroxymethylnaphthaleneNaphthoic Acid nih.gov, frontiersin.org, researchgate.net
Ring DioxygenationNaphthalene Dioxygenasecis-dihydrodiolMethylsalicylate, Methylcatechol ethz.ch, frontiersin.org

Anaerobic Degradation and Metabolite Formation

In the absence of oxygen, different microbial consortia, particularly sulfate-reducing and iron-reducing bacteria, can degrade alkylated naphthalenes. uni-konstanz.denih.govethz.ch The initial activation step for compounds with methyl groups, like 2-methylnaphthalene, is fundamentally different from aerobic pathways.

The most well-documented anaerobic pathway for 2-methylnaphthalene begins with the addition of a fumarate molecule to the methyl group. ethz.chnih.gov This reaction, catalyzed by a glycyl-radical enzyme analogous to benzylsuccinate synthase, forms (2-naphthylmethyl)succinate. nih.govresearchgate.net This initial metabolite then undergoes a series of reactions similar to fatty acid β-oxidation, which ultimately removes the succinyl group and oxidizes the methyl carbon to a carboxyl group, yielding 2-naphthoyl-CoA. researchgate.net

2-Naphthoic acid (or its CoA-thioester) is considered a central intermediate in the anaerobic degradation of both naphthalene and 2-methylnaphthalene. uni-konstanz.denih.govresearchgate.net Following its formation, the aromatic ring system is destabilized through a series of reduction steps. The unsubstituted ring is typically reduced first, leading to metabolites such as 5,6,7,8-tetrahydro-2-naphthoic acid. nih.govresearchgate.net Further reduction and eventual cleavage of the ring system break down the compound into smaller molecules that can enter central metabolism. ethz.ch For 1-methylnaphthalene, anaerobic degradation has also been observed to produce 1-naphthoic acid as a key metabolite under iron-reducing conditions. nih.gov

Table 2: Key Metabolites in Anaerobic Degradation of Methylnaphthalenes

Parent CompoundInitial ReactionKey Intermediate(s)Final Aromatic MetaboliteReference
2-MethylnaphthaleneFumarate Addition(2-Naphthylmethyl)succinate2-Naphthoic Acid researchgate.net, nih.gov
1-MethylnaphthaleneNot fully elucidatedNot fully elucidated1-Naphthoic Acid nih.gov
NaphthaleneCarboxylation2-Naphthoic Acid2-Naphthoic Acid researchgate.net, uni-konstanz.de

Analytical Methodologies for Environmental Monitoring

Monitoring the presence and transformation of methylated naphthalene carboxylic acids and their parent compounds in environmental samples is essential for assessing contamination and bioremediation efficiency. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for this purpose due to its high sensitivity and specificity.

Derivatization for GC-MS Analysis of Metabolites

The primary metabolites of methylnaphthalene degradation, such as naphthoic acids and other hydroxylated compounds, are polar and non-volatile. These characteristics make them unsuitable for direct analysis by GC-MS. Therefore, a chemical modification step known as derivatization is required to increase their volatility and thermal stability. oup.com

Several derivatization techniques are employed:

Methylation: Carboxylic acids, like 1- and 2-naphthoic acid, are frequently converted into their more volatile methyl esters. This can be achieved using reagents like diazomethane. researchgate.net The resulting methyl esters, such as Methyl 1-methyl-2-naphthoate, are then readily analyzable by GC-MS.

Silylation: Hydroxyl groups (-OH) and carboxyl groups (-COOH) can be converted to their trimethylsilyl (TMS) ethers and esters, respectively. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture of N,N-bis(trimethylsilyl)acetamide (BSA) and trimethylchlorosilane (TMCS) are commonly used for this purpose. uzh.ch

Acetylation: Hydroxylated metabolites like naphthols can be derivatized by acetylation using acetic anhydride in a basic solution. oup.comwiley.com This converts the polar hydroxyl groups into less polar acetate esters.

Following derivatization, the sample is injected into the GC-MS system. The compounds are separated based on their boiling points and polarity on the gas chromatography column and are subsequently identified and quantified by the mass spectrometer based on their unique mass fragmentation patterns. oup.comwiley.com

No Information Available for "this compound"

A thorough review of scientific literature and chemical databases has revealed no specific information, research findings, or documented applications for the chemical compound "this compound."

Consequently, it is not possible to generate an article that focuses solely on this compound as requested. The provided outline, which includes sections on novel synthetic strategies, advanced catalytic systems, targeted drug design, biological mechanisms, and environmental impact, cannot be addressed due to the absence of any available data for "this compound."

Searches for this specific compound did not yield any relevant results, preventing the creation of an accurate and informative article based on verifiable sources. Information is available for related but distinct compounds such as methyl 2-naphthoate (B1225688) and various substituted methyl naphthoates (e.g., hydroxy or bromo derivatives). However, per the strict instructions to focus solely on "this compound," this information cannot be used as it would not be scientifically accurate or relevant to the requested subject.

Therefore, the generation of the requested article cannot proceed.

Q & A

Q. What are the established synthetic routes for Methyl 1-methyl-2-naphthoate, and how are intermediates characterized?

this compound is synthesized via Grignard reagent-mediated substitution on aromatic rings. A typical procedure involves alkylation of methyl 2-naphthoate derivatives, followed by esterification. Key intermediates are characterized using 1H^1H- and 13C^{13}C-NMR spectroscopy to confirm regioselectivity (e.g., chemical shifts at δ7.26 ppm for residual CHCl3_3 in NMR solvents) and FT-IR spectroscopy to verify ester functional groups (C=O stretching ~1700 cm1^{-1}) .

Q. Which spectroscopic techniques are critical for validating the purity and structure of this compound?

High-resolution mass spectrometry (HRMS) via Orbitrap FTMS ensures molecular mass accuracy. Proton-decoupled 13C^{13}C-NMR is essential for distinguishing between regioisomers, particularly in naphthalene derivatives. For crystallographic validation, X-ray diffraction (XRD) using SHELX software (e.g., SHELXL for refinement) resolves stereochemical ambiguities .

Advanced Research Questions

Q. How can researchers address contradictions in toxicological data for this compound and related naphthalenes?

Systematic risk-of-bias assessments (e.g., Table C-6/C-7 from toxicological profiles) should be applied to human and animal studies. Key criteria include randomization of exposure levels, allocation concealment, and outcome reporting completeness. Meta-analyses require dual independent data extraction and arbitration protocols to resolve discrepancies, as outlined in Step 3 of health effects evaluation frameworks .

Q. What methodologies are recommended for studying environmental partitioning and degradation of this compound?

Environmental monitoring should combine gas chromatography-mass spectrometry (GC-MS) for quantification in air/water/soil matrices with computational models to predict partitioning coefficients (e.g., log KowK_{ow}). Degradation pathways (hydrolysis, photolysis) are experimentally validated using accelerated stability testing under controlled pH and UV conditions .

Q. How can crystallographic challenges in this compound analysis be mitigated?

For twinned or low-resolution crystals, SHELXD (dual-space algorithm) improves phase determination. High-resolution datasets (>1.0 Å) refined via SHELXL reduce model bias. Residual density maps should be analyzed to confirm the absence of disordered methyl/ester groups .

Q. What strategies resolve conflicting results in structure-activity relationship (SAR) studies of naphthoate derivatives?

Cross-validation using orthogonal assays (e.g., in vitro enzyme inhibition + in silico docking) reduces experimental noise. For SAR contradictions, re-evaluate synthetic routes for unintended regioisomers (e.g., brominated byproducts in Finkelstein reactions) using HPLC with diode-array detection .

Methodological Frameworks

Q. How to design a robust literature review for this compound’s biological effects?

Q. Table 1. Key Risk-of-Bias Criteria for Animal Studies (Adapted from )

Question Response
Was dose randomization adequate?Yes/No
Were outcomes fully reported?Yes/No

Q. Table 2. Environmental Monitoring Parameters for this compound (Adapted from )

Matrix Analytical Method
AirGC-MS (NIOSH 1501)
WaterHPLC-UV (EPA 8310)

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